molecular formula C7H10ClNO3 B1612600 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate CAS No. 307531-73-3

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate

Cat. No.: B1612600
CAS No.: 307531-73-3
M. Wt: 191.61 g/mol
InChI Key: CDYVAYVDWIYWJP-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate is a heterocyclic building block that is widely used in chemical synthesis. It is known for its role in the preparation of various chemical compounds and its utility in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate typically involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions. The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt. The hydrate form is obtained by crystallization from water .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes, influencing their activity and function. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting the stability and reactivity of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carboxylic acid: Similar in structure but with a methoxy group instead of a methyl group.

    6-Methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

    2,6-Pyridinedicarboxylic acid: Contains two carboxylic acid groups at positions 2 and 6.

Uniqueness

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate is unique due to its specific substitution pattern and its ability to form stable hydrates. This makes it particularly useful in various chemical syntheses and research applications .

Properties

IUPAC Name

6-methylpyridine-2-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH.H2O/c1-5-3-2-4-6(8-5)7(9)10;;/h2-4H,1H3,(H,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVAYVDWIYWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584180
Record name 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307531-73-3
Record name 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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